2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that features a chlorophenyl group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like a carboxylic acid derivative.
Coupling reactions: The oxadiazole ring is then coupled with a chlorophenyl group and a phenyl group through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the phenyl groups can engage in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-triazol-5-yl)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]acetamide
Uniqueness
2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with triazole or thiadiazole rings, which may have different reactivity and biological activity.
Properties
Molecular Formula |
C22H16ClN3O2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-12-10-15(11-13-17)14-20(27)24-19-9-5-4-8-18(19)22-25-21(26-28-22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,27) |
InChI Key |
FMBBUBRFARAXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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